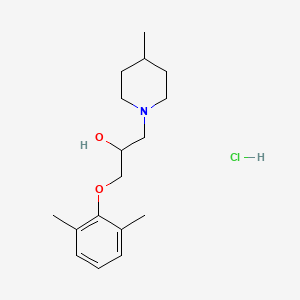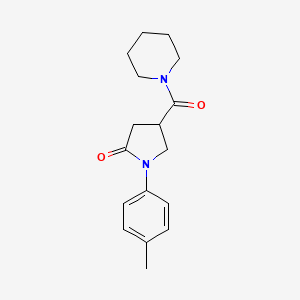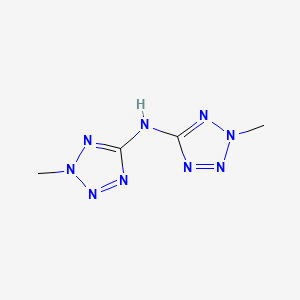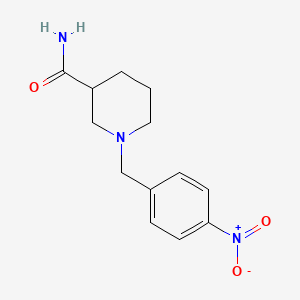
1-(2,6-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a selective α7 nicotinic acetylcholine receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
1-(2,6-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride acts as a selective agonist for α7 nicotinic acetylcholine receptors. These receptors are widely distributed throughout the central nervous system and are involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. Activation of α7 nicotinic acetylcholine receptors by this compound leads to an influx of calcium ions into the neurons, which triggers a cascade of downstream signaling pathways that ultimately result in improved cognitive function and reduced symptoms of anxiety and depression.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function and memory retention in both animal models and human clinical trials. It has also been shown to reduce symptoms of anxiety and depression, possibly through its effects on the serotonergic and dopaminergic systems. This compound has been shown to have a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is a highly selective agonist for α7 nicotinic acetylcholine receptors, which allows for precise targeting of these receptors in experimental settings. This compound is also relatively easy to synthesize and has a well-established mechanism of action. However, this compound has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2,6-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent and long-lasting analogs of this compound that can be used as therapeutic agents. Another area of interest is the investigation of the effects of this compound on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential use of this compound in combination with other therapeutic agents, such as acetylcholinesterase inhibitors, is an area of ongoing research.
Métodos De Síntesis
1-(2,6-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized through a series of chemical reactions. The starting material is 2,6-dimethylphenol, which is reacted with 4-methyl-1-piperidinylmagnesium bromide to form 1-(2,6-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)propan-2-ol. This intermediate is then reacted with hydrochloric acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2,6-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to enhance cognitive function, improve memory retention, and reduce symptoms of anxiety and depression. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-9-18(10-8-13)11-16(19)12-20-17-14(2)5-4-6-15(17)3;/h4-6,13,16,19H,7-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUZAGKZPTXOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC=C2C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)

![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)

![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)


![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
![7-nitro-4,11-diazahexacyclo[12.6.6.0~2,13~.0~5,10~.0~15,20~.0~21,26~]hexacosa-5,7,9,15,17,19,21,23,25-nonaene-3,12-dione](/img/structure/B5210160.png)